molecular formula C19H29N3 B13747417 Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-6-(3-dimethylaminopropyl)-3,9-dimethyl- CAS No. 37683-54-8

Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-6-(3-dimethylaminopropyl)-3,9-dimethyl-

Cat. No.: B13747417
CAS No.: 37683-54-8
M. Wt: 299.5 g/mol
InChI Key: SBANABZSEGVIFK-UHFFFAOYSA-N
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Description

Azepino[4,5-b]indole derivatives are polycyclic compounds featuring a seven-membered azepine ring fused with an indole scaffold. The target compound, 1,2,3,4,5,6-hexahydro-6-(3-dimethylaminopropyl)-3,9-dimethyl-azepino[4,5-b]indole, is characterized by a saturated azepine ring and substituents at positions 3, 6, and 7. Such derivatives are synthesized via multi-step reactions, including acid-catalyzed cyclization or copper-mediated 7-endo cyclization, and are explored for diverse bioactivities, including CNS modulation and antiviral effects .

Properties

CAS No.

37683-54-8

Molecular Formula

C19H29N3

Molecular Weight

299.5 g/mol

IUPAC Name

3-(3,9-dimethyl-1,2,4,5-tetrahydroazepino[4,5-b]indol-6-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C19H29N3/c1-15-6-7-18-17(14-15)16-8-12-21(4)13-9-19(16)22(18)11-5-10-20(2)3/h6-7,14H,5,8-13H2,1-4H3

InChI Key

SBANABZSEGVIFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCN(CC3)C)CCCN(C)C

Origin of Product

United States

Biological Activity

Azepino(4,5-b)indole derivatives represent a significant class of compounds in medicinal chemistry due to their diverse biological activities. The specific compound Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-6-(3-dimethylaminopropyl)-3,9-dimethyl- has garnered attention for its potential therapeutic applications. This article explores its biological activity based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a seven-membered azepine ring fused to an indole moiety. Recent synthetic methods have focused on the efficient assembly of this scaffold through innovative approaches such as C–H functionalization of 2-alkyl tryptamines and ring expansion techniques .

Table 1: Summary of Synthetic Methods for Azepino(4,5-b)indole

MethodologyDescriptionReference
C–H FunctionalizationDirect assembly from tryptamines
Ring ExpansionAmmonium ylide reaction with diazo compounds

Anticancer Properties

Research has indicated mixed results regarding the anticancer properties of azepino(4,5-b)indole derivatives. For instance, certain azepino-indole alkaloids isolated from Cortinarius purpurascens did not exhibit significant antiproliferative or cytotoxic effects against various cancer cell lines including prostate (PC-3), colorectal (HCT-116), and breast (MCF-7) cancers . This raises questions about the efficacy of these compounds as potential anticancer agents.

Neuroactive Potential

The structural features of azepino(4,5-b)indole suggest potential neuroactive properties. Compounds with similar scaffolds have been linked to psychoactive effects and may interact with neurotransmitter systems. For example, derivatives have been explored for their action on serotonin receptors .

Study 1: Anticancer Evaluation

In a study examining the cytotoxic effects of azepino-indole alkaloids from Cortinarius purpurascens, it was found that these compounds did not significantly affect cancer cell viability in vitro. This suggests a need for further structural modifications to enhance their bioactivity against cancer cells .

Study 2: Neuroactivity Assessment

Another study investigated the neuroactivity of structurally similar indole derivatives and found promising results regarding their interaction with serotonin receptors. This indicates that azepino(4,5-b)indole may warrant similar investigations to elucidate its neuroactive potential .

Comparison with Similar Compounds

Key Observations :

  • Substituent position and complexity dictate pharmacological profiles. For instance, halogenation (e.g., Cl, CF₃) in benzoazepinoindoles enhances antitrypanosomal activity , while dimethylaminopropyl chains may improve CNS penetration .
  • Methyl groups at positions 3 and 9 in the target compound likely stabilize the indole-azepine fusion, as seen in analogues like CAS 15918-89-5 (9-methyl derivative) .

Key Observations :

  • Copper catalysis offers superior regioselectivity for azepino[4,5-b]indole cores compared to acid-mediated methods .
  • The Ugi-radical approach enables modular synthesis of 3-substituted derivatives (e.g., tetrazoles), which exhibit enhanced 5-Ht6 receptor binding .

Table 3: Bioactivity of Selected Azepino[4,5-b]indole Derivatives

Compound Class Bioassay Model Activity (IC₅₀/EC₅₀) Key Finding Reference
Target Compound (3,9-dimethyl) Not explicitly tested N/A Hypothesized CNS activity (analog-based)
Tetrazole-substituted Azepinoindoles (T-Az) 5-Ht6 receptor binding Ki = 12–45 nM Higher affinity than amide variants (A-Az)
Chlorinated Benzoazepinoindoles Antitrypanosomal IC₅₀ = 0.8–2.1 µM Potent against Trypanosoma brucei
Anti-TMV Derivatives (e.g., 5c, 6a) Tobacco Mosaic Virus EC₅₀ = 18–32 µg/mL Superior to ribavirin (EC₅₀ = 120 µg/mL)

Key Observations :

  • Anti-TMV activity is strongly influenced by acylhydrazone moieties, as seen in derivatives from .
  • 3-Tetrazole substitution (T-Az) enhances 5-Ht6 binding by 3–5 fold compared to amide analogs, suggesting critical role of electron-withdrawing groups .

Physicochemical and Pharmacokinetic Properties

  • Solubility: Dimethylaminopropyl side chains may enhance water solubility at physiological pH due to protonation .
  • Stability : Saturated azepine rings (hexahydro) reduce oxidation susceptibility compared to unsaturated analogs .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Azepino(4,5-b)indole derivatives typically involves multi-step organic reactions that construct the azepine ring fused to the indole core, followed by functionalization to introduce the 3-dimethylaminopropyl side chain and methyl substituents at the 3 and 9 positions.

The key synthetic challenges include:

  • Formation of the seven-membered azepine ring fused to the indole system.
  • Selective methylation at defined positions on the heterocyclic system.
  • Introduction of the 3-dimethylaminopropyl substituent without affecting other functional groups.

Reported Synthetic Routes

Cyclization of Indole Precursors

One common approach involves starting from appropriately substituted indole derivatives, which undergo ring expansion or cyclization reactions to form the azepinoindole core. For instance, indole derivatives bearing side chains capable of intramolecular nucleophilic attack can be cyclized under acidic or basic conditions to form the azepine ring.

Alkylation and Functional Group Modifications

After formation of the fused azepinoindole scaffold, methyl groups are introduced at the 3 and 9 positions via selective alkylation reactions, often using methyl iodide or methyl sulfate reagents under controlled conditions to avoid over-alkylation.

The 3-dimethylaminopropyl substituent is typically introduced by nucleophilic substitution reactions, where a suitable leaving group on the azepinoindole intermediate is replaced by 3-dimethylaminopropyl nucleophiles or via reductive amination strategies.

Process Optimization and Intermediates

Patent US8299241B2, while focusing on benzazepine derivatives, describes processes relevant to azepinoindole synthesis, such as:

  • Use of chiral intermediates to control stereochemistry.
  • Stepwise synthesis involving amide formation, cyclization, and substitution reactions.
  • Isolation of key intermediates that can be further functionalized to yield the target compound or analogues.

This patent emphasizes process efficiency and purity, which are critical for pharmaceutical applications.

Data Table: Summary of Preparation Steps

Step No. Reaction Type Starting Material / Intermediate Reagents / Conditions Outcome / Intermediate Product
1 Indole substitution Substituted indole Alkylating agents (e.g., methyl iodide) Methylated indole intermediate
2 Cyclization Alkylated indole intermediate Acidic or basic cyclization conditions Azepinoindole fused ring system
3 Side chain introduction Azepinoindole intermediate with leaving group 3-Dimethylaminopropyl nucleophile or reductive amination Azepinoindole with 3-dimethylaminopropyl substituent
4 Purification and isolation Crude product Chromatography, crystallization Pure Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-6-(3-dimethylaminopropyl)-3,9-dimethyl-

Research Results and Observations

  • The azepinoindole ring system synthesis is often achieved via intramolecular cyclization of substituted indole precursors.
  • Methylation steps require careful control to avoid undesired side reactions.
  • Introduction of the 3-dimethylaminopropyl group is commonly performed in the final stages to prevent interference with ring formation.
  • Process patents indicate that stereochemical control is feasible through chiral intermediates, which may be relevant depending on the biological activity desired.
  • Purification techniques such as chromatography and recrystallization are essential for obtaining high-purity compounds suitable for pharmacological use.

Q & A

Q. Key Characterization Tools :

  • NMR/HRMS/IR : Confirm regiochemistry and purity .
  • X-Ray Crystallography : Resolves stereochemical ambiguities (e.g., T-Az-3 in ).

Basic: How are azepino[4,5-b]indole derivatives structurally validated?

Methodological validation involves:

  • 1H/13C NMR : Assigns proton environments and carbon frameworks. Overlapping signals (e.g., indolic NH) require 2D techniques (COSY, HSQC) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., C21H20Cl2N4O2 in ).
  • X-Ray Diffraction : Resolves absolute configurations, as seen in T-Az-3 .

Q. Purity Assessment :

  • HPLC : Quantifies purity (>95% for bioactive compounds) .

Advanced: How do structural modifications influence target binding (e.g., 5-HT6R or FXR)?

Q. 5-HT6R Binding :

  • Substituent Effects : 3-Tetrazolyl derivatives (T-Az) exhibit higher affinity (Ki = 12–45 nM) than 3-amide analogs (A-Az, Ki = 80–220 nM). Electron-withdrawing groups (e.g., Cl) enhance binding .

  • Table 1 : Binding Affinity of Selected Derivatives (Adapted from )

    CompoundR1R2Ki (nM)
    T-Az-3Cl2,6-MePh12
    A-Az-7OMe4-FPh180

Q. FXR Agonism :

  • Azepinoindole Core : Critical for FXR activation. Substituents like 3,4-difluorobenzoyl and methyl ester groups improve potency (e.g., XL335: EC50 = 4 nM, 149% efficacy) .

Advanced: How can reaction yields be optimized in multi-step syntheses?

Case Study : Diels-Alder Cycloaddition ()

  • Solvent Systems : DCM/MeOH (3:1 v/v) improves homogeneity (yield: 16% → 71%).
  • Catalyst Screening : HCl outperforms HBr, TFA, and Lewis acids (e.g., Yb(OTf)3).
  • Substrate Scope : Alkyl/heteroaryl substituents on the azepino core are well-tolerated (quantitative yields) .

Q. Critical Parameters :

  • Equivalents : 3 equivalents of dienophile (e.g., acrolein) maximize yield.
  • Catalyst Loading : 20 mol% HCl balances cost and efficiency.

Advanced: How to address contradictions in binding affinity data across studies?

Q. Possible Factors :

  • Assay Conditions : Variations in receptor isoforms (e.g., 5-HT6R species-specific isoforms) or buffer systems (e.g., Mg²⁺ concentration) .
  • Compound Purity : Lack of analytical data (e.g., Sigma-Aldrich’s disclaimer on unverified purity ) may skew results.
  • Structural Nuances : Minor stereochemical differences (e.g., T-Az vs. A-Az) drastically alter binding .

Q. Resolution Strategy :

  • Standardized Protocols : Use identical assay conditions and validated reference compounds.
  • Orthogonal Validation : Combine SPR, radioligand binding, and functional assays.

Advanced: What in vivo models validate pharmacological activity?

  • FXR Agonists : LDLR−/− mice treated with XL335 (6m) show reduced plasma cholesterol (↓30%) and aortic lesions in atherosclerosis models .
  • Antitrypanosomal Agents : Murine models for Chagas disease (not explicitly detailed in evidence but inferred from structural analogs in ).

Basic: What structural motifs are essential for bioactivity?

  • Indole Core : Required for π-stacking with target receptors (e.g., 5-HT6R ).
  • Substituent Positioning : 3,9-Dimethyl and 6-(3-dimethylaminopropyl) groups enhance lipophilicity and membrane permeability .

Advanced: What mechanistic insights explain cyclization reactions?

  • Brønsted Acid Catalysis : Protonates carbonyl groups, facilitating ketimine formation and subsequent cyclization (e.g., hydrocarbazole synthesis) .
  • Retro-Michael Pathway : Key for ring contraction in Diels-Alder cascades .

Q. Mechanistic Evidence :

  • Control Experiments : No product formation without acid catalysis .
  • Kinetic Studies : Reaction progress monitored via LC-MS (not explicitly stated but inferred).

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